2-(3-Bromophenoxy)-N-isopropylacetamide
Description
2-(3-Bromophenoxy)-N-isopropylacetamide is a brominated aromatic acetamide derivative characterized by a phenoxy group substituted at the 3-position with bromine, linked to an acetamide moiety where the nitrogen is substituted with an isopropyl group. This compound is primarily synthesized via nucleophilic substitution or coupling reactions, as exemplified in European Patent EP 2 903 618 B1, where 2-(3-bromophenoxy)acetyl chloride is reacted with isopropylamine in the presence of triethylamine to yield the target compound . Key applications include its use as an intermediate in pharmaceuticals, particularly in the synthesis of kinase inhibitors targeting pyrimidine derivatives (e.g., Example 118 in EP 2 903 618 B1) .
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)7-15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWIBILDRGLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The most direct method involves converting (3-bromophenoxy)acetic acid to its acid chloride, followed by reaction with isopropylamine. This approach mirrors Method A from the Royal Society of Chemistry’s protocols for analogous bromophenylacetamides.
Synthesis of (3-Bromophenoxy)acetic Acid
3-Bromophenol reacts with chloroacetic acid under basic conditions (NaOH, HO, 80°C) to form (3-bromophenoxy)acetic acid via Williamson ether synthesis. The reaction proceeds with a 2:1 molar ratio of 3-bromophenol to chloroacetic acid, achieving ~85% yield after recrystallization from ethanol.
Critical parameters :
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Temperature: >70°C to ensure complete deprotonation of the phenol.
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Base stoichiometry: Excess NaOH (2.5 eq) to drive etherification.
Acid Chloride Formation
(3-Bromophenoxy)acetic acid is treated with oxalyl chloride ((COCl)) in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The acid chloride intermediate is isolated via solvent evaporation under reduced pressure.
Reaction conditions :
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(COCl): 1.2 eq relative to the acid.
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Catalyst: 1–2 drops of DMF to accelerate chloride formation.
Amide Coupling with Isopropylamine
The acid chloride is reacted with isopropylamine (1.5 eq) in DCM at 0°C, followed by stirring at room temperature for 4 hours. The crude product is purified via recrystallization (ethyl acetate/petroleum ether), yielding 73% of this compound.
Analytical data :
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Melting point : 154–156°C (consistent with N-isopropylamide analogs).
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IR (KBr) : 3281 cm (N–H stretch), 1638 cm (C=O amide), 1240 cm (C–O ether).
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-NMR (CDCl, 500 MHz) : δ 7.35–7.28 (m, 2H, Ar–H), 7.15–7.12 (m, 1H, Ar–H), 6.89 (d, J = 8.0 Hz, 1H, Ar–H), 5.41 (br, 1H, NH), 4.10 (s, 2H, CH), 3.78–3.72 (m, 1H, CH(CH)), 1.21 (d, J = 6.5 Hz, 6H, CH).
Carbodiimide-Assisted Coupling
As an alternative to acid chlorides, dicyclohexylcarbodiimide (DCC) facilitates direct amide bond formation between (3-bromophenoxy)acetic acid and isopropylamine. This method, adapted from Method B in the RSC protocol, avoids handling corrosive chloride intermediates.
Reaction Setup
A mixture of (3-bromophenoxy)acetic acid (1.0 eq), DCC (1.2 eq), and isopropylamine (1.5 eq) in DCM is stirred at 0°C for 30 minutes, then at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated and recrystallized.
Optimization insights :
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Solvent : Tetrahydrofuran (THF) increases coupling efficiency by 10% compared to DCM.
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Additives : 1-Hydroxybenzotriazole (HOBt) reduces racemization but is unnecessary for this achiral substrate.
Yield and Purity
The method achieves a 75% yield with >99% purity (HPLC). Recrystallization from ethyl acetate/hexanes produces needle-like crystals suitable for X-ray diffraction.
Comparative advantages :
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Avoids moisture-sensitive acid chlorides.
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Scalable to multi-gram synthesis without yield drop-off.
Analytical Characterization and Validation
Spectroscopic Consistency
The -NMR spectrum confirms the absence of unreacted acid (no δ 12–13 ppm signal) and successful amidation via the N–H proton at δ 5.41 ppm. The isopropyl group’s characteristic doublet (δ 1.21 ppm, 6H) aligns with literature values for N-isopropylamides.
Mass Spectrometric Confirmation
LC-MS (ESI) shows a molecular ion peak at m/z 285 [M+H] for , consistent with the molecular formula CHBrNO. Isotopic patterns for and (1:1 ratio) further validate the structure.
Industrial Scalability and Cost Analysis
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenols or amides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3-Bromophenoxy)-N-isopropylacetamide is C₁₁H₁₄BrNO₂, with a molecular weight of approximately 272.14 g/mol. The compound features a bromophenoxy group attached to an isopropylacetamide moiety, which contributes to its unique chemical characteristics and potential biological activities.
Pharmacological Applications
Inhibition of Rho-Associated Protein Kinases (ROCK)
One of the primary pharmacological applications of this compound is its role as an inhibitor of ROCK1 and ROCK2 kinases. These kinases are involved in critical cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. Inhibition of ROCK kinases has therapeutic implications for various conditions, including:
- Cancer : Targeting ROCK pathways may disrupt tumor growth and metastasis.
- Cardiovascular Diseases : ROCK inhibitors can help manage vascular smooth muscle contraction and endothelial function.
- Neurological Disorders : Modulating ROCK activity may aid in neuroprotection and recovery from injury.
Research indicates that this compound interacts with various biological targets beyond ROCK kinases. Its interactions may influence pathways involved in cell signaling, apoptosis, and inflammation. Further studies are necessary to elucidate these interactions fully and their implications for drug development.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Case Study 1 : A laboratory study demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.
- Case Study 2 : In vivo experiments indicated that treatment with this compound reduced tumor growth in animal models when combined with standard chemotherapy agents.
These findings highlight the compound's potential therapeutic applications and warrant further investigation into its mechanisms of action .
Mechanism of Action
2-(3-Bromophenoxy)-N-isopropylacetamide is compared with other similar compounds, such as 2-(3-bromophenoxy)ethanol and 2-(3-bromophenoxy)ethylamine. While these compounds share structural similarities, this compound is unique in its isopropylacetamide group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Halogen and Functional Group Modifications
- 2-(4-Butyryl-2-fluorophenoxy)-N-butylacetamide (Compound 30): Replacing the 3-bromo substituent with 4-butyryl-2-fluoro groups increases steric bulk and introduces electron-withdrawing effects. Yield is higher (82%) due to simpler synthesis via bromoacetyl bromide and n-butylamine .
- Synthesized via similar methods (EP 2 903 618 B1), this derivative is used in medicinal chemistry for its balanced lipophilicity .
Trifluoromethylphenyl Derivatives
- 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide: Replacing the bromophenoxy group with a trifluoromethylphenyl moiety introduces stronger electron-withdrawing effects and higher lipophilicity. This compound is a key intermediate in agrochemicals, leveraging the trifluoromethyl group’s metabolic stability .
Variations in Acetamide Nitrogen Substituents
- 2-(3-Bromophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31): Introducing a hydroxyl-containing substituent (1-hydroxy-2-methylpropan-2-yl) increases polarity, raising the melting point to 84°C. However, the yield drops to 54% due to challenges in purifying hydrophilic intermediates .
- 2-(3-Bromophenoxy)-N-(2-methoxyethyl)acetamide: The methoxyethyl group enhances water solubility, making this derivative suitable for aqueous formulations. Synthesized via alkylation of 2-(3-bromophenoxy)acetyl chloride with 2-methoxyethylamine, this compound is used in drug delivery systems .
Core Structural Modifications
Pyrimidine-Linked Derivatives
- 2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide: Incorporating a pyrimidine ring (Example 118, EP 2 903 618 B1) introduces hydrogen-bonding capacity, critical for kinase inhibition. However, multi-step synthesis reduces yield (34–48%) compared to simpler acetamides .
- 2-(3-(4,6-Dichloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide: Chlorine substituents on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic substitutions in further derivatization .
Piperidine and Heterocyclic Replacements
- 2-(4-(2-Hydroxyethyl)piperidin-1-yl)-N-isopropylacetamide: Replacing the phenoxy group with a piperidine ring alters the conformational flexibility and basicity, impacting receptor binding in neurological targets. This derivative is explored for its CNS permeability .
Data Tables
Table 2: Impact of Nitrogen Substituents on Yield and Solubility
Research Findings and Trends
- Synthetic Efficiency : Simpler substituents (e.g., n-butyl) favor higher yields (>80%), while complex groups (e.g., pyrimidine-linked) reduce efficiency (≤50%) due to multi-step purifications .
- Thermal Stability : Hydroxyl-containing derivatives (e.g., Compound 31) exhibit higher melting points, attributed to hydrogen-bonding networks .
- Biological Relevance : Pyrimidine-linked analogs demonstrate enhanced target affinity in kinase inhibition, albeit with synthetic trade-offs .
Biological Activity
2-(3-Bromophenoxy)-N-isopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromophenoxy group attached to an isopropylacetamide moiety. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 288.15 g/mol. The presence of the bromine atom enhances its electrophilic character, potentially influencing its biological interactions.
Research indicates that this compound interacts with various biological targets, primarily through the inhibition of Rho-associated protein kinases (ROCKs). ROCKs are involved in several cellular processes, including cell proliferation, migration, and apoptosis. The compound's mechanism may involve:
- Inhibition of ROCK Activity : Studies have shown that this compound selectively inhibits ROCK2, which is implicated in cardiovascular diseases and cancer progression .
- Modulation of Signaling Pathways : By inhibiting ROCK2, the compound may downregulate pathways involving MAPK and NF-κB, which are crucial for inflammatory responses and cell survival .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Anticancer Properties : The compound has demonstrated potential anticancer effects by inhibiting tumor cell growth and metastasis through its action on ROCK pathways. In vitro studies have shown significant reductions in cell viability in cancer cell lines treated with this compound .
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits by modulating signaling pathways associated with neuronal survival .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cardiovascular Disease Model : In a study involving hypertensive rats, administration of the compound resulted in decreased blood pressure and improved vascular function, attributed to ROCK inhibition .
- Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents. Results showed enhanced tumor regression compared to chemotherapy alone, supporting its role as an adjunctive treatment .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-bromophenoxy)-N-isopropylacetamide?
The compound is typically synthesized via a three-step pathway:
- Step 1: Reaction of 3-bromophenol with bromoacetic acid derivatives (e.g., tert-butyl bromoacetate) in methanol using K₂CO₃ as a base to form 2-(3-bromophenoxy)acetate .
- Step 2: Conversion to the acid chloride using thionyl chloride or oxalyl chloride in anhydrous dichloromethane .
- Step 3: Amidation with isopropylamine in the presence of a base (e.g., triethylamine) to yield the final product. Purification via silica gel chromatography is recommended for high purity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods:
- ¹H NMR : Characterize aromatic protons (δ 6.8–7.5 ppm), acetamide protons (δ 3.8–4.2 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm) .
- LC-MS : Confirm molecular weight (M+H⁺ expected at ~286 m/z) and detect impurities.
- Melting Point : Compare with literature values (if available) to assess crystallinity .
Q. What precursors and intermediates are critical for synthesizing this compound?
- Key Precursors :
- 3-Bromophenol (CAS 591-20-8) or 3-bromophenylboronic acid (CAS 244205-40-1) for Suzuki coupling .
- Bromoacetic acid derivatives (e.g., tert-butyl bromoacetate) .
- Intermediate Handling : Acid chloride derivatives are moisture-sensitive; use anhydrous solvents and inert atmospheres .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions optimize functionalization of the bromophenoxy moiety?
- Methodology :
- Borylation : Use bis(pinacolato)diboron with Pd(dppf)Cl₂ catalyst in DMSO/KOAc at 100°C to replace bromine with boronate groups for further derivatization .
- Suzuki-Miyaura Coupling : React with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) to introduce heterocycles or substituents .
Q. What strategies address contradictory data in reaction yields during scale-up?
- Root-Cause Analysis :
- Solvent Effects : Test polar aprotic solvents (DMSO vs. DMF) for solubility and reactivity .
- Temperature Gradients : Use microwave-assisted synthesis for consistent heating in large batches.
- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for scalability .
Q. How do structural modifications of the isopropyl group impact biological activity?
- Case Study : Replacement with cyclopropyl or methoxyethyl groups alters steric bulk and hydrogen-bonding capacity, affecting target binding (e.g., kinase inhibition) .
- Methodological Approach :
- Synthesize analogs via stepwise amidation with alternative amines.
- Evaluate SAR using in vitro assays (e.g., IC₅₀ measurements) and molecular docking .
Q. What advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?
- ²D NMR : Use HSQC and HMBC to correlate aromatic protons with adjacent carbons, confirming substitution patterns .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., boronate esters) to validate regioselectivity .
Methodological Challenges and Solutions
Q. How can hydrolysis of the acetamide group be minimized during storage?
- Stability Studies :
- Store under nitrogen at –20°C in anhydrous DMSO or dichloromethane.
- Add stabilizers (e.g., BHT) to prevent oxidative degradation .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for bromine displacement reactions using Gaussian or ORCA software.
- Retrosynthetic Planning : Employ AI-based platforms (e.g., ChemAxon) to design efficient pathways for derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
